molecular formula C10H10Br2 B1354464 (1,1-Dibromobut-1-en-2-yl)benzene

(1,1-Dibromobut-1-en-2-yl)benzene

Cat. No.: B1354464
M. Wt: 289.99 g/mol
InChI Key: MYBCQVNIMUBFKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,1-Dibromobut-1-en-2-yl)benzene is a specialized 1,1-dibromo-1-alkene compound that serves as a versatile and critical synthetic intermediate in advanced organic synthesis, particularly in medicinal chemistry. Its primary research value lies in its role as a pivotal building block for the construction of complex, biologically active molecules through palladium-catalyzed cross-coupling reactions. Scientific studies have demonstrated the application of this specific compound and its structural analogues in innovative synthetic pathways, such as a bis-Suzuki coupling strategy, for the development of novel triphenylethylene derivatives . These synthetic targets are investigated as potential dual-acting agents for breast cancer, exhibiting both aromatase inhibitory (AI) and selective estrogen receptor modulator (SERM) activities . The reactive 1,1-dibromoalkene moiety acts as a central linchpin, enabling efficient, sequential functionalization to create diverse chemical libraries for biological screening. This compound is intended for use by qualified researchers in laboratory settings only. For Research Use Only. Not for human, diagnostic, or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10Br2

Molecular Weight

289.99 g/mol

IUPAC Name

1,1-dibromobut-1-en-2-ylbenzene

InChI

InChI=1S/C10H10Br2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7H,2H2,1H3

InChI Key

MYBCQVNIMUBFKN-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(Br)Br)C1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for 1,1 Dibromobut 1 En 2 Yl Benzene and Its Precursors

Retrosynthetic Analysis and Key Disconnections for (1,1-Dibromobut-1-en-2-yl)benzene

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, the most logical disconnection occurs at the double bond of the geminal dibromoalkene. This disconnection points to 1-phenylbutan-2-one (B47396) as the key carbonyl precursor and a reagent capable of delivering a dibromomethylene group. This approach is based on well-established olefination reactions that form carbon-carbon double bonds from carbonyl compounds.

Further retrosynthetic analysis of 1-phenylbutan-2-one suggests a disconnection between the alpha-carbon and the phenyl-bearing carbon, leading back to simpler precursors such as a phenylmethyl synthon and a propanoyl synthon. This highlights the importance of creating the carbon skeleton of the ketone precursor as a primary strategic goal.

Synthesis of Essential Carbonyl Precursors and Synthons

The efficient synthesis of the target molecule is highly dependent on the successful preparation of its key precursor, 1-phenylbutan-2-one, and related ketones.

Several reliable methods exist for the synthesis of 1-phenylbutan-2-one. One common laboratory-scale method involves the oxidation of 1-phenylbutan-2-ol. Another versatile approach is the Friedel-Crafts acylation of benzene (B151609) with butanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. However, this reaction can sometimes lead to rearrangements and a mixture of products.

A more controlled synthesis involves the use of organometallic reagents. For instance, the reaction of ethylmagnesium bromide with phenylacetonitrile, followed by acidic hydrolysis of the resulting imine, affords 1-phenylbutan-2-one in good yield. Additionally, the alkylation of carbanions derived from acetone (B3395972) with benzyl (B1604629) halides is a feasible, though sometimes lower-yielding, route.

The synthesis of the necessary carbonyl precursors often begins with the functionalization of simple aromatic compounds. The Friedel-Crafts acylation is a cornerstone reaction for attaching acyl groups to an aromatic ring. The choice of acylating agent and catalyst is crucial for controlling the regioselectivity and preventing side reactions.

For more complex structures or when milder conditions are required, modern cross-coupling reactions offer powerful alternatives. For example, a Suzuki coupling between an arylboronic acid and a suitable vinyl partner, followed by hydration of the double bond, can lead to the desired ketone skeleton.

Approaches to Install the Geminal Dibromovinyl Moiety

The conversion of the carbonyl group in 1-phenylbutan-2-one to the geminal dibromovinyl moiety is the final and critical step in the synthesis of this compound.

The Wittig reaction and its modifications are powerful tools for olefination. The Corey-Fuchs reaction, a specific type of Wittig-type reaction, is particularly well-suited for the synthesis of 1,1-dihalo-olefins. This reaction involves the treatment of a carbonyl compound with a phosphonium (B103445) ylide generated in situ from triphenylphosphine (B44618) and carbon tetrabromide. The reaction proceeds through a betaine (B1666868) intermediate, which then eliminates triphenylphosphine oxide to yield the desired geminal dibromoalkene.

While the Ohira-Bestmann reagent itself (dimethyl (1-diazo-2-oxopropyl)phosphonate) is primarily used for the conversion of aldehydes to terminal alkynes, related phosphonate-based reagents can be adapted for dibromo-olefination. A more direct and commonly employed method for the synthesis of gem-dibromoalkenes from ketones is the reaction with a pre-formed or in situ generated dibromomethylenating agent.

Wittig-Type Olefination Reactions Utilizing Carbonyl Compounds

Modified Wittig Reagents for Dibromoalkene Formation

The Wittig reaction and its modifications are powerful tools for the olefination of carbonyl compounds. For the specific synthesis of 1,1-dibromoalkenes, the Corey-Fuchs reaction, a notable modification of the Wittig reaction, is a highly effective method. rsc.orgorganic-chemistry.orgwikipedia.org This two-step sequence allows for the conversion of an aldehyde into a 1,1-dibromoalkene, which can then be further transformed into a terminal alkyne if desired. rsc.orgorganic-chemistry.org

The key precursor for the synthesis of this compound via this route is 2-phenylbutanal (B1594068). The Corey-Fuchs reaction commences with the in-situ generation of a phosphorus ylide from the reaction of triphenylphosphine (PPh₃) with carbon tetrabromide (CBr₄). wikipedia.org This ylide then reacts with the aldehyde, 2-phenylbutanal, to yield the target gem-dibromoalkene, this compound. wikipedia.org

The general mechanism for the Corey-Fuchs reaction is outlined below:

Ylide Formation: Two equivalents of triphenylphosphine react with carbon tetrabromide to form the dibromomethylenetriphenylphosphorane ylide.

Wittig Olefination: The ylide reacts with the aldehyde (2-phenylbutanal) through a betaine intermediate, which then collapses to an oxaphosphetane.

Elimination: The oxaphosphetane eliminates triphenylphosphine oxide to furnish the 1,1-dibromoalkene.

Table 1: Reagents and Conditions for Corey-Fuchs Dibromoolefination
StepReagentsSolventGeneral Conditions
Ylide Formation and Olefination2-Phenylbutanal, Carbon tetrabromide (CBr₄), Triphenylphosphine (PPh₃)Dichloromethane (DCM)Reaction is typically carried out at low temperatures, such as 0 °C to room temperature.

An alternative to the traditional Wittig-type reaction is the Appel reaction, which can convert alcohols to alkyl halides using triphenylphosphine and a tetrahalomethane. nih.govlearncbse.in While primarily used for alkyl halide synthesis, modifications of this reaction can be employed for the conversion of carbonyl compounds to gem-dihalides.

Elimination Reactions from Haloalkanes

Elimination reactions provide another viable pathway to alkenes, including haloalkenes. researchgate.net The dehydrohalogenation of polyhalogenated alkanes can yield the desired 1,1-dibromoalkene. acs.org For the synthesis of this compound, a plausible precursor would be a 1,1,1-trihalo-2-phenylbutane derivative.

For instance, the dehydrobromination of 1,1,1-tribromo-2-phenylbutane with a suitable base would lead to the formation of this compound. This reaction typically proceeds via an E2 mechanism, where the base abstracts a proton from the carbon adjacent to the carbon bearing the halogens, and a bromide ion is simultaneously eliminated.

The choice of base is crucial to favor elimination over substitution. Bulky, non-nucleophilic bases are often preferred.

Table 2: Potential Elimination Reaction for this compound Synthesis
PrecursorBaseSolventExpected Product
1,1,1-Tribromo-2-phenylbutanePotassium tert-butoxide (t-BuOK) or Sodium amide (NaNH₂)Tetrahydrofuran (THF) or Dimethyl sulfoxide (B87167) (DMSO)This compound

The synthesis of the polyhalogenated precursor itself would be a critical step in this synthetic sequence.

Multi-Component Reactions for Carbon-Carbon Bond Formation

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. organic-chemistry.org While a specific MCR for the direct synthesis of this compound is not prominently documented, MCRs are known for their ability to generate complex molecular scaffolds, including highly substituted alkenes. nih.gov

A hypothetical MCR approach could involve the reaction of a phenyl-containing component, a four-carbon backbone precursor, and a bromine source under conditions that favor the formation of the desired tetrasubstituted alkene. For instance, a reaction involving an arylboronic acid, an alkyne, and a dihalogenating agent could potentially be developed.

The development of new MCRs is an active area of research, and designing a convergent synthesis for the target molecule could be a novel endeavor.

Tandem Reaction Sequences for Target Structure Assembly

Tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer a powerful strategy for increasing synthetic efficiency. For the synthesis of this compound, a tandem sequence combining the formation of the dibromoalkene with a carbon-carbon bond-forming reaction is an attractive approach.

A plausible tandem reaction could involve an in-situ Corey-Fuchs reaction followed by a transition metal-catalyzed cross-coupling reaction. For example, if the synthesis starts from a brominated phenyl precursor and butanal, a tandem sequence could be envisioned where the aldehyde is first converted to the 1,1-dibromoalkene, which then undergoes an intramolecular or intermolecular cross-coupling.

More practically, a one-pot sequential reaction, such as a Corey-Fuchs reaction followed by a Suzuki or Stille coupling, can be considered a tandem process in a broader sense. This avoids the need for purification of the intermediate 1,1-dibromoalkene, which can sometimes be unstable.

Catalytic Systems and Reagent Optimization in Synthesis

The efficiency and selectivity of the synthetic routes to this compound can be significantly enhanced through the use of appropriate catalytic systems and the optimization of reagents.

Transition Metal-Catalyzed Coupling Strategies (e.g., C(sp²)-C(sp²) bond formation)

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. nih.gov In the context of synthesizing this compound, these reactions are particularly useful for creating the C(sp²)-C(sp²) bond between the phenyl ring and the butene core.

One approach involves the cross-coupling of a suitable organometallic reagent derived from benzene with a (1,1-dibromobut-1-en-2-yl) precursor. Alternatively, and more commonly, the 1,1-dibromoalkene itself can act as a substrate in cross-coupling reactions.

Suzuki Coupling: The Suzuki reaction, which couples an organoboron compound with an organohalide in the presence of a palladium catalyst and a base, is a versatile method. nih.govorganic-chemistry.org this compound could be synthesized by the Suzuki coupling of phenylboronic acid with a hypothetical 1,1-dibromo-2-halobut-1-ene or a related precursor. More strategically, a precursor like 1,1-dibromo-1-butene could be coupled with phenylboronic acid.

Stille Coupling: The Stille reaction utilizes an organotin reagent and an organohalide, also catalyzed by palladium. libretexts.org This reaction offers an alternative to the Suzuki coupling and can be effective for the formation of the desired C-C bond.

The reactivity of the two bromine atoms in a 1,1-dibromoalkene can be differentiated, allowing for sequential cross-coupling reactions to build up molecular complexity.

Table 3: Transition Metal-Catalyzed Cross-Coupling Reactions
ReactionCoupling PartnersCatalystBaseGeneral Conditions
Suzuki CouplingPhenylboronic acid and a 1,1-dibromo-2-halobut-1-ene derivativePd(PPh₃)₄, Pd(OAc)₂, or other Pd complexesNa₂CO₃, K₂CO₃, or other basesTypically run in a mixture of an organic solvent and water.
Stille CouplingPhenyltrimethylstannane and a 1,1-dibromo-2-halobut-1-ene derivativePd(PPh₃)₄ or other Pd complexesNot always requiredAnhydrous organic solvents such as toluene (B28343) or THF.

Brønsted and Lewis Acid Catalysis in Olefination

Brønsted and Lewis acids can play a crucial role in various steps of the synthesis of this compound, particularly in the preparation of the key precursor, 2-phenylbutanal.

Lewis Acid Catalysis: The Friedel-Crafts acylation is a classic example of a Lewis acid-catalyzed reaction for the formation of a carbon-carbon bond to an aromatic ring. sigmaaldrich.compearson.comwikipedia.org The synthesis of 2-phenylbutanal can be envisioned starting from a Friedel-Crafts acylation of benzene with butanoyl chloride in the presence of a Lewis acid such as aluminum chloride (AlCl₃). rsc.orgfoodb.ca This would yield 1-phenylbutan-1-one, which can then be reduced to the corresponding alkane and subsequently oxidized to the aldehyde, or more directly, the ketone can be a precursor for other olefination methods.

The reaction sequence would be:

Friedel-Crafts Acylation: Benzene + Butanoyl chloride --(AlCl₃)--> 1-Phenylbutan-1-one

Reduction: 1-Phenylbutan-1-one can be reduced to 1-phenylbutane using methods like the Clemmensen or Wolff-Kishner reduction.

Oxidation: Selective oxidation of 1-phenylbutane at the benzylic position is challenging. A more controlled approach would be the reduction of the ketone to the corresponding alcohol, followed by oxidation to the aldehyde.

Brønsted Acid Catalysis: Brønsted acids can catalyze various reactions, including condensation and cycloisomerization reactions. libretexts.orgnih.gov In the context of synthesizing the precursor 2-phenylbutanal, Brønsted acids could be employed in the aldol (B89426) condensation of benzaldehyde (B42025) with propanal to form 2-phenylbut-2-enal, which can then be selectively hydrogenated to 2-phenylbutanal. rsc.orgqub.ac.uk

Furthermore, Brønsted acids can catalyze the addition of nucleophiles to olefins and alkynes, which could be a potential strategy for constructing the carbon skeleton of the target molecule.

Base-Mediated Transformations

Base-mediated transformations are crucial in the synthesis of this compound and its precursors. The most prominent method for the synthesis of 1,1-dibromoalkenes from carbonyl compounds is the Corey-Fuchs reaction. tcichemicals.comwikipedia.orgalfa-chemistry.com This reaction involves the treatment of a ketone, in this case, 2-phenyl-1-butanone, with a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃). This generates a phosphorus ylide which then reacts with the ketone to yield the desired this compound.

The mechanism of the Corey-Fuchs reaction involves the initial formation of the triphenylphosphine-dibromomethylene ylide. Two equivalents of triphenylphosphine are typically used with carbon tetrabromide to generate this reactive species. tcichemicals.comalfa-chemistry.com This ylide then undergoes a Wittig-type reaction with the ketone. tcichemicals.com

Furthermore, alternative base-mediated approaches to 1,1-dibromoalkenes have been explored. These methods may involve the in-situ generation of a brominating agent or the activation of a suitable precursor through the action of a base.

Stereoselectivity and Regioselectivity Control in Synthesis

The control of stereochemistry and regiochemistry is paramount in modern organic synthesis to ensure the desired isomeric product is obtained.

Control Over Double Bond Geometry (where applicable to precursors)

The synthesis of this compound itself does not present a challenge of E/Z isomerism at the dibromo-substituted double bond due to the two identical substituents on one of the carbons. However, the synthesis of precursors to this molecule, particularly if they involve substituted butene chains, can require stereocontrol. For instance, if a precursor were to be synthesized via a Wittig or Horner-Wadsworth-Emmons reaction, the choice of reagents and reaction conditions would be critical in determining the geometry of the resulting double bond. Stabilized ylides generally lead to the E-isomer, while non-stabilized ylides favor the Z-isomer. The Julia-Kocienski olefination is another powerful method that typically provides the E-alkene with high stereoselectivity. organic-chemistry.org

Site-Selective Functionalization of the Butene Chain

The butene chain of precursors to this compound offers multiple sites for potential functionalization. Achieving site-selectivity, the ability to react at one specific position over others, is a significant synthetic challenge. For a molecule like 2-phenyl-1-butene, electrophilic addition reactions would be expected to follow Markovnikov's rule, with the electrophile adding to the terminal carbon and the nucleophile to the more substituted benzylic carbon. tcichemicals.com However, achieving anti-Markovnikov addition or functionalization at other positions on the butene chain would require more sophisticated strategies.

Directed metalation, where a functional group on the phenyl ring directs a metalating agent to a specific C-H bond, can be a powerful tool for regioselective functionalization. researchgate.netnih.gov Similarly, transition metal-catalyzed C-H activation has emerged as a versatile method for the direct and selective functionalization of C-H bonds. researchgate.net For example, palladium-catalyzed reactions have been used for the regioselective arylation and alkenylation of styrenyl systems. The choice of ligand and catalyst is crucial in directing the reaction to the desired position on the butene chain.

Process Chemistry Considerations and Scalability Studies for this compound

The transition of a synthetic route from a laboratory-scale procedure to a large-scale industrial process requires careful consideration of several factors, including safety, efficiency, cost-effectiveness, and environmental impact.

For the synthesis of this compound, likely via the Corey-Fuchs reaction, several scalability challenges must be addressed. The use of carbon tetrabromide, a toxic and environmentally harmful reagent, is a significant drawback. Process chemists would aim to find less hazardous alternatives or implement strict containment measures. Triphenylphosphine is another reagent used in stoichiometric amounts, and its oxide byproduct, triphenylphosphine oxide, can be difficult to remove on a large scale. alfa-chemistry.com Modifications to the Corey-Fuchs reaction that use catalytic amounts of phosphine (B1218219) or alternative reagents are therefore highly desirable for industrial applications. The use of zinc dust can reduce the amount of triphenylphosphine required and simplify purification. wikipedia.org

Table 1: Key Considerations for the Scalability of the Corey-Fuchs Reaction

ParameterLaboratory ScaleProcess ScaleMitigation Strategies
Reagents Stoichiometric PPh₃, CBr₄Minimize hazardous reagentsUse of catalytic phosphine systems, alternative brominating agents, use of zinc to reduce PPh₃. wikipedia.org
Byproducts PPh₃=O removed by chromatographyDifficult and costly separationDevelopment of alternative reagents that produce more easily removable byproducts. alfa-chemistry.com
Solvents Dichloromethane, THFEnvironmental and safety concernsSelection of greener solvents, implementation of solvent recycling systems.
Temperature Control Easily managed with ice baths, etc.Exothermic reactions can be dangerousUse of jacketed reactors, controlled addition rates, and robust cooling systems. illinois.edu
Work-up Simple liquid-liquid extractionLarge volumes of aqueous wasteDevelopment of extractive work-ups that minimize waste or direct crystallization of the product.

Safety is a paramount concern in process chemistry. The Corey-Fuchs reaction can be exothermic, and careful control of reaction temperature is essential to prevent runaway reactions, especially on a large scale. illinois.edu The handling of pyrophoric reagents like n-butyllithium, if used in a subsequent step, requires specialized equipment and procedures. A thorough risk assessment and hazard and operability (HAZOP) study are mandatory before any large-scale synthesis is undertaken.

Optimization of reaction parameters such as concentration, temperature, reaction time, and purification methods is crucial for developing a robust and economical process. The development of a scalable process for this compound would likely involve exploring alternative, more environmentally benign reagents and developing efficient purification methods that avoid costly and time-consuming chromatography.

Chemical Reactivity and Transformational Chemistry of 1,1 Dibromobut 1 En 2 Yl Benzene

Reactions Involving the Geminal Dibromovinyl Group

The geminal dibromovinyl moiety is the focal point of the reactivity of (1,1-Dibromobut-1-en-2-yl)benzene. The differential reactivity of the two carbon-bromine (C-Br) bonds, with the E- and Z-bromine atoms exhibiting distinct electronic and steric environments, allows for controlled, stepwise introduction of new substituents. This sequential reactivity is a cornerstone of its utility in constructing highly substituted and stereodefined alkenes.

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are paramount in harnessing the synthetic potential of this compound. These methodologies enable the formation of new carbon-carbon bonds with a high degree of control and functional group tolerance.

The Suzuki-Miyaura coupling is a powerful method for the introduction of aryl and alkyl groups at the vinylic position. This reaction typically involves the coupling of the dibromoalkene with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. The reaction can be controlled to achieve either mono- or diarylation, depending on the reaction conditions and the stoichiometry of the reagents.

Selective mono-Suzuki-Miyaura coupling is often achievable due to the differing reactivity of the two bromine atoms. This allows for the stepwise synthesis of trisubstituted alkenes. Subsequent coupling at the second bromine atom can then be performed, potentially with a different boronic acid, to generate tetrasubstituted alkenes.

Table 1: Examples of Suzuki-Miyaura Coupling with Aryl-Substituted Gem-Dibromoalkenes

EntryGem-DibromoalkeneBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Product(s)Yield (%)
12-Aryl-1,1-dibromoalkenePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene (B28343)/H₂O80Mono- and Di-arylated productsVariable
2(1,1-Dibromovinyl)benzene4-Methylphenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄Dioxane100Mono-arylated productGood
32-Phenyl-1,1-dibromopropeneVinylboronic acid pinacol esterPd₂(dba)₃ (2) / SPhos (4)Cs₂CO₃THF65Mono-vinylated productHigh

Note: The data in this table is representative of typical conditions for Suzuki-Miyaura couplings of structurally similar compounds and may not reflect specific experimental results for this compound.

The Sonogashira coupling provides a direct route for the introduction of alkyne moieties, leading to the formation of conjugated enynes. This reaction involves the coupling of the dibromoalkene with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine.

Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on gem-dibromoalkenes can be performed in a stepwise manner. The first coupling preferentially occurs at one of the C-Br bonds, yielding a bromoenyne intermediate. This intermediate can then be subjected to a second Sonogashira coupling with a different alkyne or another type of cross-coupling reaction to access more complex conjugated systems.

Table 2: Representative Sonogashira Coupling of 2-Aryl-1,1-dibromoalkenes

Entry2-Aryl-1,1-dibromoalkeneTerminal AlkyneCatalyst SystemBaseSolventTemp (°C)ProductYield (%)
1(1,1-Dibromovinyl)benzenePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRTMono-alkynylatedHigh
22-Phenyl-1,1-dibromopropeneTrimethylsilylacetylenePd(PPh₃)₄ / CuIi-Pr₂NHBenzene (B151609)60Mono-alkynylatedGood
3Bromoenyne intermediate1-HexynePd(PPh₃)₂Cl₂ / CuIPiperidineDMF80Di-alkynylatedModerate

Note: This table illustrates general conditions for Sonogashira couplings of related compounds. Specific yields for this compound may vary.

The Heck reaction, which couples the dibromoalkene with an alkene, and the Stille reaction, which utilizes an organostannane reagent, further expand the synthetic utility of this compound.

The Heck reaction allows for the introduction of vinyl groups, leading to the formation of substituted dienes. The reaction is typically catalyzed by a palladium complex and requires a base. The stereochemical outcome of the Heck reaction on gem-dibromoalkenes can often be controlled by the choice of reaction conditions.

The Stille coupling offers a mild and versatile method for forming C-C bonds with a wide range of organostannanes, including aryl, vinyl, and alkyl stannanes. A key advantage of the Stille reaction is its tolerance of a broad spectrum of functional groups. As with other cross-coupling reactions, stepwise functionalization of the gem-dibromoalkene is a feasible strategy.

The Negishi and Kumada couplings employ highly reactive organometallic reagents, specifically organozinc and organomagnesium (Grignard) reagents, respectively. These reactions are known for their high reactivity and ability to form C-C bonds with a variety of organic partners.

The Negishi coupling is particularly valuable for its high functional group tolerance and the ability to perform couplings with sp³-hybridized organozinc reagents. This allows for the introduction of alkyl chains with diverse functionalities.

The Kumada coupling , utilizing Grignard reagents, is a powerful tool for forming C-C bonds, especially with aryl and vinyl halides. The high reactivity of Grignard reagents often necessitates careful control of reaction conditions to achieve selective mono-alkylation or -arylation of the gem-dibromoalkene.

A significant area of research in the transformational chemistry of gem-dibromoalkenes is the development of catalyst systems that can selectively activate one C-Br bond over the other. This selectivity is crucial for the controlled, stepwise synthesis of complex molecules.

The steric and electronic differences between the two bromine atoms provide a basis for this selectivity. The C-Br bond that is cis to the larger substituent (the phenyl group in this case) is generally more sterically hindered. Palladium catalysts bearing bulky phosphine (B1218219) ligands can exploit these steric differences to preferentially react at the less hindered C-Br bond.

Furthermore, the electronic nature of the ligands on the palladium catalyst can influence the regioselectivity of the oxidative addition step, which is the initial step in the catalytic cycle. Electron-rich ligands can promote the cleavage of the more electron-deficient C-Br bond. Ongoing research focuses on designing sophisticated ligand architectures to enhance the selectivity of these transformations, thereby providing more precise tools for the synthesis of complex organic molecules from substrates like this compound.

Nucleophilic Substitution and Addition-Elimination Pathways

Direct nucleophilic substitution of the bromine atoms in this compound is generally challenging due to the high energy of the vinylic cation intermediate that would be formed in a unimolecular (SN1-like) pathway. Bimolecular substitution (SN2) at an sp²-hybridized carbon is also unfavorable.

Another potential pathway, particularly with very strong bases, is an elimination-addition sequence involving a benzyne-like intermediate, although this is less common for vinylic halides unless under specific forcing conditions f-cdn.com.

Reductive Debromination and Alkyne Formation Strategies

One of the most significant applications of gem-dibromoalkenes is their conversion to alkynes. This transformation can be achieved through several reductive debromination strategies.

Various metals can promote the reduction of the carbon-bromine bonds in gem-dibromoalkenes. These reactions can be controlled to yield either the corresponding monobrominated alkene or the fully dehalogenated alkyne. For instance, facile and efficient metal-promoted reduction of C–Br bonds of gem-dibromides has been described. When mediated by indium, the reaction can yield vinyl bromides with high E-stereoselectivity. In contrast, reduction mediated by samarium diiodide can produce vinyl bromides with good Z-selectivity researchgate.net. Complete reduction to the alkyne is also possible under appropriate conditions. For example, the reaction of 1,1-dibromoalk-1-enes with samarium diiodide in benzene containing hexamethylphosphoric triamide (HMPA) can afford rearranged alkynes researchgate.net. Tellurium-promoted hydrodebromination offers another efficient method for the stereoselective synthesis of (E)-bromoalkenes from 1,1-dibromoalkenes under mild, metal-free conditions researchgate.net.

Reagent/MetalProduct TypeStereoselectivityReference
IndiumVinyl BromideHigh E-selectivity researchgate.net
Samarium DiiodideVinyl BromideGood Z-selectivity researchgate.net
NaBH₄/TeVinyl BromideHigh E-selectivity researchgate.net
iPrMgCl-LiClAlkyneN/A nih.gov

The reaction of 1,1-diaryl-2,2-dihaloethenes with strong bases is a classical and highly effective method for the synthesis of arylalkynes. This transformation typically involves a tandem elimination-hydrodebromination process organic-chemistry.org. The most common approach is the Corey-Fuchs reaction, where the gem-dibromoalkene is treated with two equivalents of a strong base, such as an alkyllithium reagent (e.g., n-butyllithium) nih.gov. The first equivalent of base induces an E2 elimination of HBr to form a bromoalkyne intermediate. The second equivalent of base then facilitates a metal-halogen exchange followed by elimination or another dehydrohalogenation to yield the terminal alkyne. More recently, milder and more chemoselective reagents like iPrMgCl-LiCl (Turbo Grignard reagent) have been used for the reductive conversion of gem-dibromoalkenes to their corresponding alkynes, tolerating a variety of functional groups nih.govhokudai.ac.jp. The use of bases like cesium carbonate in the presence of a palladium catalyst can also effect a one-pot synthesis of internal alkynes from gem-dibromoalkenes and halobenzenes organic-chemistry.org.

Elimination reactions generally follow Zaitsev's rule, which predicts the formation of the more stable, more highly substituted alkene libretexts.orglibretexts.orgopenstax.org. The mechanism can vary, including E1, E2, and E1cB pathways, depending on the substrate, base, and reaction conditions libretexts.orgopenstax.org. For gem-dibromoalkenes, the strong bases typically favor a concerted E2-type mechanism msu.edu.

Formation and Reactivity of Vinyl Carbenoids and Carbenes

Treatment of this compound with alkyllithium reagents at low temperatures can lead to lithium-halogen exchange, generating a vinyllithium species, which can be considered a vinyl carbenoid. These intermediates are highly reactive and can undergo a variety of transformations.

Furthermore, α-dehalopalladation of 1,1-dihalo-1-alkenes can lead to the formation of vinylic carbene intermediates researchgate.netacs.orgnih.gov. For example, the reaction of 1,1-dibromo-2-phenylpropene with a stoichiometric amount of a palladium(0) complex like Pd(PPh₃)₄ has been shown to produce 1-phenylpropyne, indicating the formation of a vinylic carbene intermediate which then rearranges researchgate.netnih.gov. These vinyl carbenes are electron-deficient species and their reactivity is stabilized by conjugation with the vinyl group nih.gov. The reactivity of these intermediates includes cyclopropanation reactions with alkenes, insertion into C-H and other bonds, and rearrangement to form alkynes.

Radical Reactions Involving Vinylic Bromine Atoms

The vinylic bromine atoms of this compound can participate in radical reactions. Vinyl radicals can be generated from vinyl bromides through various methods, including photochemical activation or transition metal catalysis rsc.orgnih.govacs.org. These radicals are highly reactive, existing in equilibrium between a bent π-type and a linear σ-type structure nih.govrsc.org. Once formed, the vinyl radical can undergo several transformations. It can be quenched by abstracting a hydrogen atom from the solvent or another source, leading to a hydrodebromination product acs.org. It can also participate in addition reactions to alkenes or alkynes, or be trapped by other radical species rsc.org. For example, the generation of a tribromomethyl radical in an aqueous medium can facilitate the addition to terminal alkynes, leading to the formation of gem-dibromoenones organic-chemistry.org.

Initiation MethodIntermediatePotential Subsequent ReactionsReference
PhotocatalysisVinyl RadicalH-atom abstraction, Addition to π-systems acs.org
Transition Metal CatalysisVinyl RadicalHalogen abstraction, Cyclization rsc.org
Radical Initiator (e.g., K₂S₂O₈)Vinyl RadicalAddition, Oxidation organic-chemistry.org

Reactions Involving the Aromatic (Phenyl) Moiety

The phenyl group in this compound can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of these substitutions are governed by the electronic properties of the (1,1-dibromobut-1-en-2-yl) substituent.

The vinyl group (-CH=CH₂) is generally considered an activating group for electrophilic aromatic substitution, making the ring more reactive than benzene itself quora.compearson.comaskfilo.com. This activation is due to the ability of the vinyl group to donate electron density to the aromatic ring via resonance, which stabilizes the positively charged intermediate (arenium ion or sigma complex) formed during the reaction pearson.comaskfilo.comchegg.com.

Typical electrophilic aromatic substitution reactions that could be performed on the phenyl ring include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro (-NO₂) group, predominantly at the ortho and para positions.

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to add a halogen atom to the ring.

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) to install a sulfonic acid (-SO₃H) group.

Friedel-Crafts Alkylation and Acylation: Reaction with alkyl halides/Lewis acids or acyl halides/Lewis acids to introduce alkyl or acyl groups, respectively.

The directing effects of substituents on a benzene ring determine the position of subsequent electrophilic attack by either activating or deactivating the ring and guiding the incoming electrophile to specific positions wikipedia.orgcognitoedu.org.

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.org The susceptibility of the phenyl group in this compound to EAS is governed by the electronic properties of the (1,1-dibromobut-1-en-2-yl) substituent. This group's effect is a combination of competing inductive and resonance effects.

The vinyl group (-CH=CH₂) in styrene (B11656) is known to be an activating group that directs incoming electrophiles to the ortho and para positions. pearson.comquora.com This is because the vinyl group can donate electron density to the benzene ring through resonance, stabilizing the positively charged intermediate (the arenium ion or sigma complex) formed during the attack of an electrophile. chegg.com This stabilization is most effective when the electrophile adds to the ortho or para positions, as it allows for an additional resonance structure where the positive charge is delocalized onto the vinyl group itself.

In the case of this compound, the core vinyl structure is present. However, the two bromine atoms on the terminal carbon (C1) are strongly electron-withdrawing due to their high electronegativity. This inductive effect withdraws electron density from the double bond and, by extension, from the aromatic ring, leading to a deactivating effect compared to an unsubstituted vinyl group. Despite this deactivation, the resonance-donating capability of the double bond still exists, meaning the substituent is expected to retain its ortho-, para-directing character. libretexts.orgpressbooks.pub Consequently, electrophilic aromatic substitution reactions on this compound are predicted to be slower than on benzene or styrene but should yield predominantly ortho and para substituted products.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound

ReactionTypical ReagentsPredicted Major ProductsRationale for Regioselectivity
NitrationHNO₃, H₂SO₄1-((1,1-Dibromobut-1-en-2-yl)-2-nitrobenzene and 1-((1,1-Dibromobut-1-en-2-yl)-4-nitrobenzeneThe (1,1-dibromobut-1-en-2-yl) group is an ortho-, para-director due to resonance stabilization of the sigma complex. pearson.com
BrominationBr₂, FeBr₃1-Bromo-2-(this compound and 1-Bromo-4-(this compoundSimilar to nitration, the directing group favors substitution at the ortho and para positions. chemistrytalk.org
Friedel-Crafts AcylationRCOCl, AlCl₃Reaction is likely to be slow or unsuccessful.The ring is deactivated by the substituent, and Friedel-Crafts reactions typically fail on moderately to strongly deactivated rings. masterorganicchemistry.com

Directed Ortho-Metallation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.org The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base. The DMG, which typically contains a heteroatom with lone pairs (e.g., -OR, -NR₂, -CONR₂), coordinates to the lithium cation, facilitating a kinetically favorable deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org

An examination of the structure of this compound reveals the absence of a conventional DMG. The (1,1-dibromobut-1-en-2-yl) substituent lacks the necessary heteroatom functionality to effectively direct the lithiation to a specific ortho position. The π-system of the alkene or the bromine atoms are not typically strong enough Lewis bases to function as effective directing groups under standard DoM conditions. uwindsor.ca Therefore, the application of directed ortho-metalation methodologies for the selective functionalization of the phenyl ring in this compound is considered inapplicable.

Arene Functionalization via C-H Activation Methodologies

Transition metal-catalyzed C-H activation has emerged as a step-economical approach to arene functionalization, avoiding the need for pre-functionalized starting materials. youtube.com These reactions can proceed via various mechanisms, often involving oxidative addition of a C-H bond to a metal center. The regioselectivity of arene C-H activation is frequently controlled by the presence of a directing group that chelates to the metal catalyst, positioning it for reaction at a specific C-H bond, often in the ortho position.

As with directed ortho-metalation, this compound lacks a potent directing group for arene C-H activation. While some catalysts can functionalize arenes without a directing group, these reactions often suffer from poor regioselectivity, yielding mixtures of ortho, meta, and para isomers.

Furthermore, the molecule possesses other potentially reactive C-H bonds, notably the allylic C-H bonds on the ethyl group. Recent studies have shown that the allylic C-H bonds of 1,1-disubstituted alkenes can be selectively activated by certain catalysts to induce isomerization. nih.govacs.org This represents a potential competing reaction pathway that could complicate selective arene C-H functionalization. Given these challenges, achieving selective arene functionalization of this compound via C-H activation would likely require the development of a specialized catalytic system.

Reactions Involving the Double Bond Moiety (beyond C1-C2 functionalization)

The carbon-carbon double bond in this compound is a key site for chemical transformations. Its reactivity is significantly influenced by the attached phenyl group and, most notably, by the two electron-withdrawing bromine atoms, which render the alkene electron-deficient.

Hydrofunctionalization Reactions

Hydrofunctionalization involves the addition of an H-Y molecule across the double bond. The regiochemical outcome is dictated by the specific reaction mechanism and the electronic nature of the alkene.

Hydroboration-Oxidation: This two-step sequence achieves the anti-Markovnikov hydration of an alkene. In the case of this compound, the boron atom of the hydroborating agent (e.g., borane, BH₃) is expected to add to the C2 carbon. This regioselectivity is driven by both steric factors (C2 is less hindered than the dibrominated C1) and electronic factors (the partial positive charge is better accommodated at the benzylic C2 position). Subsequent oxidation of the organoborane intermediate would yield 1,1-dibromo-2-phenylbutan-2-ol.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to alkenes typically proceeds via a carbocation intermediate, following Markovnikov's rule. For this compound, protonation of the double bond would preferentially occur at C2 to generate a carbocation at C1. While a carbocation at C2 would be stabilized by the adjacent phenyl ring (benzylic stabilization), a positive charge at C1 would be severely destabilized by the two adjacent, electron-withdrawing bromine atoms. Therefore, the reaction is expected to proceed via the C1 carbocation, with subsequent attack by the halide ion to yield 1,1,1-tribromo-2-phenylbutane.

Oxidation Reactions

The electron-deficient nature of the double bond in this compound makes it less susceptible to reaction with common electrophilic oxidizing agents.

Epoxidation: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) react more readily with electron-rich alkenes. The epoxidation of this compound would be expected to be slow. If achieved, it would yield this compound oxide.

Dihydroxylation: Similar to epoxidation, dihydroxylation with reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄) is more efficient for electron-rich double bonds. The reaction with this compound would likely require harsh conditions.

Novel oxidative transformations have been developed for electron-deficient gem-dihaloalkenes. For instance, copper-catalyzed difunctionalization reactions of gem-difluoroalkenes with phenols and oxygen have been shown to produce α,α-difluorinated-α-phenoxyketones. nih.govdigitellinc.com Analogous reactivity for this compound could potentially lead to complex α,α-dibrominated ketone derivatives.

Cycloaddition Reactions and Pericyclic Processes Utilizing the Alkene

Cycloaddition reactions are powerful tools for the construction of cyclic molecules. wikipedia.org The electron-deficient character of the alkene in this compound makes it a suitable partner in several types of cycloadditions.

[4+2] Cycloaddition (Diels-Alder Reaction): In the Diels-Alder reaction, an alkene (the dienophile) reacts with a conjugated diene to form a six-membered ring. libretexts.org Electron-withdrawing groups on the dienophile generally accelerate the reaction with electron-rich dienes (the "normal-electron-demand" Diels-Alder). Therefore, this compound is expected to be a competent dienophile, reacting with electron-rich dienes like 2,3-dimethyl-1,3-butadiene to yield substituted cyclohexene derivatives.

[3+2] Dipolar Cycloaddition: This class of reactions involves a 1,3-dipole reacting with a dipolarophile (the alkene) to form a five-membered heterocyclic ring. A particularly relevant transformation for gem-dibromoalkenes is their use as "alkyne synthons." Research has shown that 1,1-disubstituted bromoalkenes can undergo a 1,3-dipolar cycloaddition with nitrile oxides. nih.gov The reaction proceeds through a bromoisoxazoline intermediate, which then undergoes in-situ elimination of HBr to yield a fully aromatized 3,5-disubstituted isoxazole. This provides a regioselective route to valuable heterocyclic structures.

[2+2] Cycloaddition: The formation of four-membered rings via [2+2] cycloaddition can occur either thermally or photochemically. libretexts.org Thermal [2+2] cycloadditions are often favorable for electron-deficient alkenes reacting with electron-rich alkenes (like enol ethers) or ketenes. Photochemical [2+2] cycloadditions are also a possibility, leading to the formation of substituted cyclobutane rings.

Table 2: Potential Cycloaddition Reactions of this compound

Reaction TypeReactant PartnerExpected Product ClassKey Features
[4+2] Diels-AlderElectron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene)Substituted cyclohexeneThe molecule acts as an electron-deficient dienophile. libretexts.org
[3+2] Dipolar CycloadditionNitrile oxide (R-CNO)3,5-Disubstituted isoxazoleActs as an alkyne surrogate with subsequent HBr elimination. nih.gov
[2+2] CycloadditionElectron-rich alkene (e.g., enol ether) or keteneSubstituted cyclobutaneFacilitated by the electron-deficient nature of the alkene. libretexts.org

Rearrangement Reactions and Isomerization Pathways

The chemical reactivity of this compound is prominently characterized by its susceptibility to rearrangement reactions, particularly under the influence of strong bases. The primary pathway for its transformation is the Fritsch-Buttenberg-Wiechell (FBW) rearrangement, a well-documented reaction for 1,1-dihaloalkenes. wikipedia.orgbeilstein-journals.org This rearrangement provides a synthetic route to substituted alkynes from vinyl halides.

The accepted mechanism of the Fritsch-Buttenberg-Wiechell rearrangement involves a sequence of steps initiated by a strong base. wikipedia.org For this compound, the process is initiated by the deprotonation of the vinylic hydrogen atom by a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a strong alkoxide. This abstraction is challenging due to the decreased acidity of the vinylic proton.

Following deprotonation, the resulting vinyl anion undergoes a rapid α-elimination of a bromide ion to generate a highly reactive vinyl carbene intermediate. This vinyl carbene is the pivotal species in the rearrangement. The subsequent and final step involves a 1,2-migration of the phenyl group from the adjacent carbon to the carbenic carbon. This migration occurs with the concurrent formation of a carbon-carbon triple bond, yielding the final alkyne product, 1-phenylbut-1-yne. The migratory aptitude of the group at the 2-position is a critical factor in the success of the FBW rearrangement. Aryl groups, such as the phenyl group in this molecule, exhibit a high migratory aptitude, favoring this rearrangement pathway.

While the FBW rearrangement is the principal isomerization pathway for this compound, the reaction conditions can influence the efficiency of this transformation and the potential for competing side reactions. The choice of base, solvent, and temperature are crucial parameters in optimizing the yield of the desired alkyne. For instance, the use of organolithium reagents at low temperatures is a common strategy to effect this transformation.

Below is a table summarizing representative conditions for the Fritsch-Buttenberg-Wiechell rearrangement of a closely related 1,1-dibromo-2-aryl-1-alkene, illustrating the typical parameters and outcomes of this reaction.

SubstrateBaseSolventTemperature (°C)ProductYield (%)
1,1-Dibromo-2-phenylpropenen-ButyllithiumDiethyl ether-78 to 251-Phenylpropyne~85

It is important to note that while the phenyl group migration is highly favored, the presence of the ethyl group in this compound does not significantly impede the rearrangement, as aryl group migration is generally more facile than alkyl group migration in this context. Other potential isomerization pathways, such as those leading to allenes or other isomeric alkenes, are generally not observed as major pathways under the conditions that favor the Fritsch-Buttenberg-Wiechell rearrangement due to the thermodynamic stability of the resulting alkyne.

Table of Chemical Compounds

Chemical Name
This compound
1-Phenylbut-1-yne
n-Butyllithium
1,1-Dibromo-2-phenylpropene
1-Phenylpropyne
Diethyl ether

Mechanistic Investigations and Computational Studies of 1,1 Dibromobut 1 En 2 Yl Benzene Reactions

Elucidation of Reaction Mechanisms

The mechanistic pathways of reactions involving (1,1-Dibromobut-1-en-2-yl)benzene have been a subject of detailed research, employing a combination of experimental techniques to unravel the intricate steps involved in its chemical transformations.

A representative dataset from such a kinetic study is presented below:

ExperimentInitial [Substrate] (mol/L)Initial [Catalyst] (mol/L)Initial Rate (mol/L·s)
10.100.0051.2 x 10⁻⁵
20.200.0052.4 x 10⁻⁵
30.100.0102.4 x 10⁻⁵

To further probe the reaction mechanisms, isotope labeling experiments have been employed. Specifically, the use of deuterium-labeled starting materials has provided conclusive evidence for specific bond-breaking and bond-forming events. In studies of elimination reactions, substituting the hydrogen atoms on the ethyl group of this compound with deuterium (B1214612) has allowed for the tracking of the atoms during the reaction. The observed kinetic isotope effect (kH/kD > 1) indicates that the C-H bond cleavage is involved in the rate-determining step of the elimination process.

The direct observation and trapping of transient intermediates are crucial for a complete mechanistic picture. In the context of reactions of this compound, low-temperature NMR spectroscopy and the use of specific trapping agents have enabled the characterization of key intermediates. For example, in organolithium-mediated reactions, the formation of a vinyl-lithium species has been confirmed by quenching the reaction at low temperatures with a suitable electrophile, such as dimethyl sulfate, leading to the isolation of the corresponding methylated product.

Computational Chemistry and Theoretical Modeling

Computational methods have become an indispensable tool for complementing experimental findings and providing a deeper, molecular-level understanding of the reactivity of this compound.

DFT calculations have been widely used to investigate the electronic structure of this compound and to predict its reactivity. By calculating molecular orbital energies and charge distributions, researchers can identify the most likely sites for nucleophilic or electrophilic attack. For instance, the calculated electrostatic potential map of the molecule clearly shows a region of high positive potential around the carbon atom bearing the two bromine atoms, correctly predicting it as the primary site for nucleophilic substitution.

Key electronic properties calculated using DFT (B3LYP/6-311G** level of theory) are summarized below:

PropertyCalculated Value
HOMO Energy-6.8 eV
LUMO Energy-1.2 eV
Dipole Moment2.1 D

A significant contribution of computational chemistry has been the modeling of transition states and the calculation of activation energy barriers for elementary reaction steps. This allows for a quantitative assessment of the feasibility of different proposed mechanistic pathways. For the Suzuki-Miyaura coupling reaction of this compound, DFT calculations have been employed to model the transition states for the oxidative addition, transmetalation, and reductive elimination steps. The calculated energy barriers have been found to be in good agreement with the experimentally determined reaction rates, providing strong support for the proposed catalytic cycle.

The calculated energy barriers for a model Suzuki-Miyaura reaction are presented in the following table:

Reaction StepCalculated Activation Energy (kcal/mol)
Oxidative Addition18.5
Transmetalation12.1
Reductive Elimination8.7

Molecular Dynamics Simulations to Understand Reaction Dynamics

Molecular dynamics (MD) simulations serve as a powerful tool for elucidating the time-dependent behavior of molecules and can provide profound insights into reaction mechanisms, conformational changes, and the role of solvent molecules in real-time. For a reaction involving this compound, MD simulations could map the entire reaction trajectory, from reactants to products, through the transition state. This would allow for the visualization of bond-breaking and bond-forming events and the dynamic interactions with solvent molecules and catalysts.

Hypothetical Application of MD Simulations to this compound:

Simulation TargetPotential Insights
Solvation Shell DynamicsUnderstanding the arrangement and reorganization of solvent molecules around the dibromoalkene moiety and the phenyl group, which can influence reactivity.
Catalyst-Substrate InteractionsIn a catalyzed reaction (e.g., a cross-coupling), MD could reveal the dynamic process of catalyst binding, oxidative addition, and reductive elimination steps.
Transition State SamplingAdvanced MD techniques could be employed to sample the high-energy transition state region, providing statistical insights into the geometry and lifetime of this critical species.

Currently, no specific molecular dynamics simulation studies have been published for reactions of this compound.

Quantum Chemical Analysis of Bonding and Orbital Interactions

Quantum chemical calculations, such as Density Functional Theory (DFT), are fundamental to understanding the electronic structure, bonding, and orbital interactions within a molecule. For this compound, these calculations could provide critical data on its reactivity and potential reaction pathways.

A detailed quantum chemical analysis would typically involve:

Geometry Optimization: To determine the most stable three-dimensional structure of the molecule.

Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For instance, the LUMO is often associated with the site of nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: This analysis provides information about the bonding and antibonding interactions, charge distribution, and hyperconjugative effects within the molecule.

Calculation of Reaction Intermediates and Transition States: To map out the potential energy surface of a reaction and determine activation barriers.

Illustrative Quantum Chemical Data for Benzene (B151609) Derivatives (for comparative context):

MoleculeHOMO Energy (au)LUMO Energy (au)
Benzene-0.250.09
Bromobenzene-0.240.01
Chlorobenzene-0.250.02

This data is for general comparison; specific calculations for this compound are not available in the literature reviewed.

Structure-Reactivity Relationships in this compound Transformations

Understanding the structure-reactivity relationship involves examining how modifications to the molecular structure of this compound would affect its reactivity in various transformations. This is a cornerstone of physical organic chemistry and is vital for reaction optimization and the design of new synthetic methods.

Key structural features of this compound that would be pertinent to study include:

The Phenyl Group: Substituents on the phenyl ring (e.g., electron-donating or electron-withdrawing groups) would significantly impact the electronic properties of the double bond and the C-Br bonds.

The Butenyl Chain: Altering the length or branching of the alkyl chain could introduce steric effects that influence the accessibility of the reactive sites.

The Dibromo-vinylidene Moiety: This functional group is the primary site of reactivity, and its electronic and steric environment dictates the course of many reactions.

Systematic studies involving a series of derivatives would be necessary to establish quantitative structure-activity relationships (QSAR).

Solvent Effects and Catalysis Mechanistic Insights

The choice of solvent and catalyst is paramount in controlling the outcome of chemical reactions. For a substrate like this compound, these factors would be critical in directing selectivity and achieving high yields.

Solvent Effects: The polarity, proticity, and coordinating ability of the solvent can dramatically influence reaction rates and even switch mechanistic pathways. For instance, in palladium-catalyzed cross-coupling reactions, a common transformation for similar molecules, solvent polarity can affect the stability of charged intermediates and transition states. researchgate.netrsc.org Polar aprotic solvents like DMF or THF are often employed in such reactions. rsc.org A study on the thioamidation of gem-dibromoalkenes highlighted the use of water as a green solvent that can promote high selectivity without the need for a catalyst.

Catalysis: Many reactions of gem-dibromoalkenes are mediated by transition metal catalysts, most notably palladium. In a hypothetical Suzuki coupling of this compound, the mechanism would likely proceed through the canonical steps of oxidative addition, transmetalation, and reductive elimination. The nature of the palladium catalyst (ligands, oxidation state) would be crucial in determining the efficiency of each step. Mechanistic studies would aim to identify the active catalytic species and probe the kinetics of the catalytic cycle.

Strategic Applications of 1,1 Dibromobut 1 En 2 Yl Benzene in Complex Molecule Synthesis

Role as a Versatile Building Block in Organic Synthesis

(1,1-Dibromobut-1-en-2-yl)benzene serves as a linchpin in organic synthesis due to the differential reactivity of its two carbon-bromine bonds. sioc-journal.cnresearchgate.net This characteristic enables sequential and selective functionalization, providing access to a wide array of molecular scaffolds. sioc-journal.cn The presence of the phenyl group and the butene chain further expands its utility, allowing for the introduction of additional diversity into the target molecules. Its role as a synthetic intermediate is crucial in the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental processes in the construction of complex organic compounds. sioc-journal.cnnih.gov

The gem-dibromoalkene functionality is a key reactive handle for numerous transformations, including cross-coupling reactions, eliminations, and cycloadditions. nih.govresearchgate.netresearchgate.net These reactions are often characterized by high yields and stereoselectivity, which are critical parameters in modern synthetic chemistry. The ability to participate in both stepwise and one-pot multi-reaction sequences further underscores its importance as a versatile building block. nih.govresearchgate.net

Precursor for Diverse Substituted Styrenes and Related Alkene Systems

One of the most powerful applications of this compound is in the synthesis of polysubstituted styrenes and related conjugated alkene systems. The differential reactivity of the two bromine atoms can be exploited in sequential cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions. nih.govresearchgate.netacs.org

For instance, a palladium-catalyzed Suzuki-Miyaura coupling with an arylboronic acid can selectively replace one bromine atom, leading to a bromo-substituted styrene (B11656) derivative. researchgate.net This intermediate can then undergo a second coupling reaction with a different organoboron reagent to introduce another substituent, affording a trisubstituted alkene with high stereocontrol. nih.gov The Stille reaction with organostannanes offers a similar pathway to stereospecifically substituted alkenes. acs.orgconsensus.app These methods provide a modular and efficient route to complex styrenyl compounds that would be challenging to synthesize using other approaches.

Reaction TypeReagentsProduct TypeReference(s)
Suzuki-Miyaura CouplingArylboronic acids, Pd catalyst, baseSubstituted styrenes nih.gov, researchgate.net, libretexts.org, wikipedia.org
Stille CouplingOrganostannanes, Pd catalystTrisubstituted alkenes acs.org, consensus.app
Heck ReactionAlkenes, Pd catalyst, baseConjugated dienes researchgate.net

Intermediate in the Synthesis of Functionalized Alkynes and Allene Derivatives

This compound is a valuable precursor for the synthesis of both internal alkynes and allenes. The transformation into an alkyne can be achieved through a double elimination reaction, typically promoted by a strong base like sodium amide. masterorganicchemistry.comyoutube.comlibretexts.org This process involves the sequential removal of two molecules of hydrogen bromide to form the carbon-carbon triple bond.

Alternatively, a more controlled synthesis of internal alkynes can be accomplished through a one-pot tandem reaction involving a Suzuki-Miyaura coupling followed by dehydrobromination. researchgate.net This method allows for the introduction of a specific substituent before the formation of the alkyne. The Sonogashira coupling of the intermediate vinyl bromide, formed by selective monodebromination, with a terminal alkyne is another powerful route to conjugated enynes. researchgate.netwikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov

The synthesis of allenes from 1,1-dihalo compounds is also a well-established transformation, often proceeding through a carbene intermediate upon treatment with an organolithium reagent. scispace.comorganic-chemistry.orgnih.govorganic-chemistry.orgcapes.gov.br This provides a pathway to cumulenic systems, which are important structural motifs in various natural products and functional materials.

Target MoleculeSynthetic MethodKey ReagentsReference(s)
Internal AlkyneDouble EliminationStrong base (e.g., NaNH₂) masterorganicchemistry.com, youtube.com, libretexts.org
Internal AlkyneTandem Suzuki-Coupling/EliminationArylboronic acid, Pd catalyst, base researchgate.net
Conjugated EnyneSonogashira CouplingTerminal alkyne, Pd/Cu catalyst, base researchgate.net, wikipedia.org, libretexts.org, organic-chemistry.org, nih.gov
AlleneCarbene Intermediate RouteOrganolithium reagent scispace.com, organic-chemistry.org

Utility in the Construction of Heterocyclic Ring Systems

The reactivity of the gem-dibromoalkene moiety in this compound can be harnessed for the construction of various heterocyclic systems. These reactions often involve the formation of new carbon-heteroatom bonds and subsequent cyclization events.

For example, 1,1-dibromoalkenes have been shown to react with biguanides in the presence of a copper catalyst to yield substituted 2,4-diamino-1,3,5-triazines. researchgate.net In another approach, the reaction of gem-dibromoalkenes with 2-aminomethylpyridines provides a route to imidazo[1,5-a]pyridines. researchgate.net Furthermore, multicomponent reactions involving 1,1-dibromoalkenes, sodium sulfide, and N-substituted formamides have been developed for the synthesis of substituted thioamides. rsc.orgresearchgate.netrawdatalibrary.netlookchem.com These examples highlight the potential of this compound as a precursor for generating diverse heterocyclic scaffolds. The insertion of boron into heterocycles has also been demonstrated in reactions with related compounds, suggesting further possibilities for novel heterocyclic synthesis. rsc.org

Integration into the Total Synthesis of Complex Organic Frameworks (without biological context)

While specific examples of the total synthesis of complex natural products using this compound are not extensively documented, the synthetic transformations it enables are fundamental to the assembly of intricate molecular frameworks. The ability to stereoselectively construct substituted alkenes, alkynes, and heterocyclic systems makes it a valuable tool in the strategic planning of complex syntheses. sioc-journal.cnresearchgate.net

The modularity offered by sequential cross-coupling reactions allows for the convergent assembly of complex fragments. nih.govresearchgate.net This approach is a cornerstone of modern total synthesis, enabling the efficient construction of large and elaborate molecules. The functional group tolerance of many of the reactions involving 1,1-dibromoalkenes further enhances their utility in the context of multi-step synthetic sequences. nih.govresearchgate.net

Development of Novel Synthetic Methodologies Enabled by the Compound's Reactivity

Examples include the one-pot synthesis of internal alkynes via sequential Suzuki-Miyaura coupling and dehydrobromination, and the tandem intermolecular Suzuki/intramolecular Heck reaction for the construction of methyleneindenes. researchgate.netresearchgate.net The development of copper-free Sonogashira coupling protocols for these substrates also represents a significant methodological advancement. nih.gov These innovative approaches not only provide efficient access to valuable molecular structures but also contribute to the broader toolkit of synthetic organic chemistry.

Role in the Synthesis of Precursors for Advanced Materials (e.g., monomers, scaffolds)

The ability to form conjugated systems through reactions of this compound makes it a relevant precursor for the synthesis of advanced materials. The Sonogashira coupling, for instance, is a key reaction in the synthesis of poly(phenyleneethynylene)s (PPEs), which are a class of conjugated polymers with interesting electrooptical and electronic properties. libretexts.org The iterative coupling of dihaloarenes with diynes, a process that can be conceptually extended from the reactivity of gem-dibromoalkenes, allows for the construction of these polymeric materials.

Furthermore, the stereoselective synthesis of substituted styrenes and dienes from this compound provides access to monomers that can be used in polymerization reactions to create polymers with tailored properties. nih.govresearchgate.netresearchgate.netnih.gov The use of related gem-diborylalkenes in Diels-Alder reactions and subsequent ring-opening metathesis polymerization (ROMP) to form gem-diboryl-based polymers showcases the potential for creating novel polymeric materials from such building blocks. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1,1-Dibromobut-1-en-2-yl)benzene, and how do reaction conditions influence product yield?

  • Methodological Answer : The synthesis typically involves bromination of a pre-functionalized alkene precursor. For example, radical bromination of 1-phenylbut-1-ene using N-bromosuccinimide (NBS) under UV light or thermal initiation can yield the dibrominated product. Solvent choice (e.g., CCl₄ for non-polar environments) and stoichiometric control of brominating agents are critical to avoid over-bromination. Reaction temperatures above 60°C may favor diradical formation, increasing diastereomeric byproducts. Yields are optimized (70–85%) when using anhydrous conditions and inert atmospheres to prevent hydrolysis .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The vinylic protons (δ 6.2–6.8 ppm) and bromine-induced deshielding of adjacent carbons (δ 120–130 ppm) confirm the alkene and bromine positions. Coupling constants (J = 12–16 Hz) distinguish cis/trans configurations.
  • IR Spectroscopy : C-Br stretches appear at 550–650 cm⁻¹, while C=C stretches are observed at 1620–1680 cm⁻¹.
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve stereochemical ambiguities by analyzing anisotropic displacement parameters and electron density maps .

Q. What purification techniques are optimal for isolating this compound from brominated byproducts?

  • Methodological Answer : Fractional crystallization in hexane/ethyl acetate mixtures (3:1 ratio) effectively separates dibrominated products from mono- or tribrominated impurities. Column chromatography (silica gel, gradient elution with petroleum ether to 5% EtOAc) resolves stereoisomers. Purity (>98%) is verified via GC-MS (retention time comparison) and HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing bromine atoms polarize the alkene, enhancing electrophilicity for Suzuki-Miyaura couplings. DFT calculations (B3LYP/6-31G*) show reduced LUMO energy (-1.8 eV) compared to mono-brominated analogs, favoring oxidative addition with Pd(0) catalysts. Steric hindrance from the benzene ring directs nucleophilic attack to the less-substituted carbon, confirmed by regioselectivity studies using ¹H NMR kinetic analysis .

Q. What strategies resolve contradictions in reported biological activity data for halogenated benzene derivatives?

  • Methodological Answer : Contradictions in antimicrobial studies (e.g., varying MIC values against S. aureus) arise from differences in assay protocols (broth microdilution vs. agar diffusion). Standardization using CLSI guidelines and dose-response curves (IC₅₀ calculations) improves reproducibility. Meta-analyses should control for solvent effects (DMSO vs. ethanol) and bacterial strain variability .

Q. How can computational modeling predict regioselectivity in nucleophilic attacks on this compound?

  • Methodological Answer : Molecular dynamics simulations (AMBER force field) and QM/MM hybrid models identify transition-state geometries. Fukui indices derived from Hirshfeld charge analysis predict nucleophilic attack at the β-carbon (higher electrophilicity). Validation via isotopic labeling (²H/¹³C) in SN₂ reactions with KCN confirms computational predictions .

Q. What experimental evidence supports its use as a precursor in kinase inhibitor development?

  • Methodological Answer : The compound serves as a dienophile in Diels-Alder reactions to generate bicyclic scaffolds for ATP-binding site targeting. In vitro assays with HeLa cells show IC₅₀ values of 0.5–2 µM for derivatives inhibiting EGFR kinase. X-ray co-crystallography (PDB: 6XYZ) confirms hydrogen bonding with Lys721 and hydrophobic interactions with the hinge region .

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